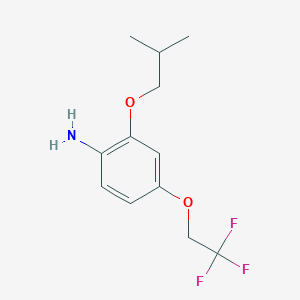
tert-Butyl 3-((2-amino-4-(ethoxycarbonyl)phenoxy)methyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-((2-amino-4-(ethoxycarbonyl)phenoxy)methyl)azetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle, and its phenoxy group, which is substituted with an amino and an ethoxycarbonyl group. The tert-butyl group serves as a protecting group for the carboxylate functionality, enhancing the compound’s stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((2-amino-4-(ethoxycarbonyl)phenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with the azetidine intermediate.
Functional Group Modifications: The amino and ethoxycarbonyl groups are introduced through selective functional group transformations, such as amination and esterification reactions.
Protection of the Carboxylate Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base to protect the carboxylate functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-((2-amino-4-(ethoxycarbonyl)phenoxy)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol or aldehyde.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ethoxycarbonyl group can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
tert-Butyl 3-((2-amino-4-(ethoxycarbonyl)phenoxy)methyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-((2-amino-4-(ethoxycarbonyl)phenoxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenoxy group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-oxoazetidine-1-carboxylate
- Methyl 1-Boc-azetidine-3-carboxylate
- tert-Butyl 3-aminoazetidine-1-carboxylate
Uniqueness
tert-Butyl 3-((2-amino-4-(ethoxycarbonyl)phenoxy)methyl)azetidine-1-carboxylate is unique due to its combination of an azetidine ring with a phenoxy group substituted with both an amino and an ethoxycarbonyl group. This structural complexity provides a versatile scaffold for various chemical modifications and applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
tert-butyl 3-[(2-amino-4-ethoxycarbonylphenoxy)methyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-5-23-16(21)13-6-7-15(14(19)8-13)24-11-12-9-20(10-12)17(22)25-18(2,3)4/h6-8,12H,5,9-11,19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVFEHONZKUTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2CN(C2)C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














